ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole and its derivatives constitute an important class of organic compounds with diverse agricultural, industrial, and biological activities . They exhibit antimicrobial, anti-proliferative, sedative, anti-convulsant, and anti-inflammatory actions . They are also present in many products such as drugs, vitamins, food, flavorings, plant dyes, adhesives, and herbicides .
Synthesis Analysis
A series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions. Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product .Molecular Structure Analysis
The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
The reaction rate was accelerated by about 50 times under isothermal microwave condition compared with conventional isothermal condition, which induces translational and vibrational energy levels and reaction acceleration .Physical And Chemical Properties Analysis
The compounds synthesized are thermally stable (decomposition onset temperatures 147–228 °C), exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance (the oxidizer excess coefficients α = 0.42–0.71) .Scientific Research Applications
Indole Moiety in Alkaloids: The investigation of novel synthetic methods for constructing indoles has been a focus of the chemical community. In the context of selected alkaloids, the compound likely contributes to the indole moiety. Further research could explore its role in specific alkaloids and their biological activities.
Anticancer Potential
Indole derivatives often exhibit promising anticancer properties. Researchers have explored their use in treating cancer cells. While specific studies on this compound are scarce, its structural features suggest potential for targeting cancer pathways. Investigating its effects on cancer cell lines could yield valuable insights .
Antimicrobial Activity
Thiophene-containing compounds, like the one you’ve described, have been studied for their antimicrobial properties. In particular, thiophenes exhibit inhibitory effects against various microorganisms. Further assays could assess its potency against bacteria and fungi .
1,2,3-Triazole Scaffold
The presence of a triazole ring in this compound is noteworthy. Triazole derivatives have demonstrated cytotoxic activity against cancer cell lines. Investigating its specific effects and mechanisms could provide valuable data for drug development .
Fungicidal Potential
Given the triazole moiety, it’s relevant to explore its antifungal activity. Testing against fungal strains such as Candida albicans and Rhizopus oryzae could reveal its efficacy .
Drug Design and Receptor Binding
Indole scaffolds frequently appear in synthetic drug molecules. Understanding how this compound interacts with receptors and its binding affinity could guide drug design efforts. Investigate its potential as a lead compound for novel derivatives .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c1-2-23-15(22)13-10-6-4-3-5-7-11(10)25-14(13)19-12(21)8-24-16-17-9-18-20-16/h9H,2-8H2,1H3,(H,19,21)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHWBTGYLDXSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)CSC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.